Pamapimod

Vue d'ensemble

Description

Pamapimod est un inhibiteur sélectif de la p38 mitogen-activated protein kinase (MAPK), ciblant spécifiquement les isoformes alpha et bêta. Il a fait l’objet de nombreuses études pour ses applications thérapeutiques potentielles dans les maladies auto-immunes, en particulier la polyarthrite rhumatoïde . This compound s’est également révélé prometteur dans le traitement de l’ostéoporose associée aux ostéoclastes et a été étudié pour ses propriétés antivirales contre le SRAS-CoV-2 .

Méthodes De Préparation

Pamapimod est synthétisé par un processus chimique en plusieurs étapes. La voie de synthèse implique la préparation d’intermédiaires clés, suivie de leur couplage et de modifications ultérieures des groupes fonctionnels. Les conditions de réaction comprennent généralement l’utilisation de solvants organiques, de catalyseurs et de réglages de température contrôlés pour garantir un rendement et une pureté élevés . Les méthodes de production industrielle se concentrent sur l’optimisation de ces conditions afin de permettre une synthèse à grande échelle tout en maintenant l’efficacité et la sécurité du composé.

Analyse Des Réactions Chimiques

Pamapimod subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Le composé peut être réduit pour produire différentes formes réduites.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants : Les réactifs typiques comprennent les agents oxydants, les agents réducteurs et les catalyseurs. .

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés de this compound, qui peuvent avoir des propriétés pharmacologiques différentes.

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé outil pour étudier la voie de la p38 MAPK et son rôle dans les processus cellulaires.

Médecine : Évalué dans des essais cliniques pour le traitement de la polyarthrite rhumatoïde et d’autres maladies auto-immunes.

Industrie : Utilisé dans le développement de nouveaux agents thérapeutiques ciblant les voies inflammatoires.

Applications De Recherche Scientifique

Rheumatoid Arthritis Treatment

Pamapimod has been evaluated in clinical trials for its efficacy and safety in treating rheumatoid arthritis. A notable study compared this compound with methotrexate, a standard treatment for this condition.

- Study Design : Patients were randomly assigned to receive either this compound (50 mg, 150 mg, or 300 mg) or methotrexate (7.5-20 mg/week) over 12 weeks.

- Results : The study found that the response rates (ACR20) for this compound were significantly lower than those for methotrexate, indicating that this compound was less effective in improving rheumatoid arthritis symptoms .

| Treatment Group | ACR20 Response Rate |

|---|---|

| Methotrexate | 45% |

| This compound 50 mg | 23% |

| This compound 150 mg | 18% |

| This compound 300 mg | 31% |

Combination Therapy with Methotrexate

Further studies explored the pharmacokinetic interactions between this compound and methotrexate. A proof-of-concept study indicated that coadministration did not significantly alter the pharmacokinetics of either drug, suggesting they could be used together without dose adjustments .

Antiviral Activity Against SARS-CoV-2

Recent research has highlighted the antiviral properties of this compound, particularly in the context of COVID-19. A study demonstrated that this compound, when combined with pioglitazone, exhibited significant antiviral activity against SARS-CoV-2 in vitro.

- Mechanism : The inhibition of the p38 MAPK pathway was shown to reduce viral replication and inflammatory responses associated with COVID-19.

- Clinical Trials : The combination therapy was evaluated in hospitalized COVID-19 patients but was halted due to futility in achieving significant clinical outcomes .

| Study | Drug Combination | Outcome |

|---|---|---|

| KINETIC Trial | This compound + Pioglitazone | Stopped for futility; well-tolerated but no significant effect on primary endpoint |

Case Study 1: Efficacy in Rheumatoid Arthritis

A double-blind study involving patients with active rheumatoid arthritis demonstrated that while this compound was generally well tolerated, it did not provide superior efficacy compared to methotrexate. Adverse events were mostly mild, including infections and dizziness .

Case Study 2: Antiviral Efficacy

In vitro studies revealed that this compound effectively inhibited SARS-CoV-2 replication across various cell lines. The combination with pioglitazone showed synergistic effects, making it a candidate for further investigation as a treatment option against COVID-19 .

Mécanisme D'action

Pamapimod exerce ses effets en inhibant sélectivement les isoformes alpha et bêta de la p38 mitogen-activated protein kinase. Cette inhibition empêche la phosphorylation et l’activation des cibles en aval impliquées dans les réponses inflammatoires. Le composé cible spécifiquement l’activateur du récepteur du ligand du facteur nucléaire-κB (RANKL) induisant la formation d’ostéoclastes en inhibant la phosphorylation de la p38 et l’expression ultérieure du c-Fos et du facteur nucléaire des cellules T activées c1 (NFATc1) . Cela conduit à une diminution de l’expression des gènes essentiels à la résorption osseuse ostéoclastique, tels que la protéine 12 contenant le domaine de la disintégrine et de la métallomatrix protéase (ADAM12) .

Comparaison Avec Des Composés Similaires

Pamapimod est comparé à d’autres inhibiteurs de la p38 MAPK, tels que :

La particularité de this compound réside dans sa forte sélectivité pour les isoformes alpha et bêta de la p38 et dans sa vaste évaluation dans des essais cliniques pour la polyarthrite rhumatoïde et d’autres maladies auto-immunes .

Activité Biologique

Pamapimod is a selective inhibitor of p38 mitogen-activated protein kinase alpha (p38 MAPKα), which has been extensively studied for its potential therapeutic applications, particularly in inflammatory diseases and viral infections. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and synergistic effects with other compounds.

This compound functions by inhibiting the p38 MAPK pathway, which plays a critical role in cellular responses to stress, inflammation, and infection. The p38 MAPK pathway is known to be involved in the replication of several viruses, including SARS-CoV-2. By inhibiting this pathway, this compound may reduce viral replication and modulate inflammatory responses.

Rheumatoid Arthritis Studies

This compound has been evaluated for its efficacy in treating rheumatoid arthritis (RA). A notable study compared this compound with methotrexate (MTX) over 12 weeks. The results indicated:

- ACR20 Response : Fewer patients on this compound achieved the ACR20 response compared to those on MTX (23% for 50 mg, 18% for 150 mg, and 31% for 300 mg versus 45% for MTX) .

- Adverse Events : Common adverse events included infections and skin disorders. The 300 mg dose showed more toxicity than lower doses .

COVID-19 Studies

Recent studies have explored this compound's potential against COVID-19. A phase 2 trial investigated the combination of this compound with pioglitazone, revealing:

- Synergistic Antiviral Activity : The combination exhibited potent antiviral effects against SARS-CoV-2 in vitro, significantly inhibiting viral replication across various cell lines .

- Clinical Outcomes : In a trial involving non-critically ill hospitalized patients with COVID-19, the combination treatment did not show significant improvement in clinical outcomes compared to placebo but was well-tolerated .

Summary of Clinical Trials

| Study Focus | Treatment Groups | Primary Endpoint | ACR20 Response (%) | Adverse Events |

|---|---|---|---|---|

| Rheumatoid Arthritis | This compound (50/150/300 mg) vs MTX | Proportion meeting ACR20 | 23/18/31 vs 45 | Infections, skin disorders |

| COVID-19 | This compound + Pioglitazone vs Placebo | Proportion alive without respiratory support | Not significant | Well-tolerated |

Case Studies

-

Rheumatoid Arthritis Case Study :

- A patient treated with this compound experienced a reduction in tender joint count but did not meet the ACR20 response criteria after 12 weeks. This highlights the need for further investigation into patient selection for optimal outcomes.

-

COVID-19 Case Study :

- In a cohort of patients receiving this compound and pioglitazone, there was a notable reduction in inflammatory markers; however, clinical outcomes did not significantly differ from those receiving placebo.

Propriétés

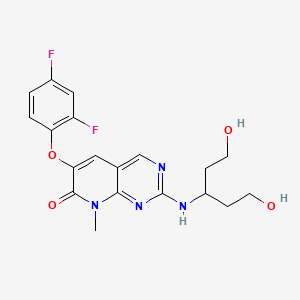

IUPAC Name |

6-(2,4-difluorophenoxy)-2-(1,5-dihydroxypentan-3-ylamino)-8-methylpyrido[2,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N4O4/c1-25-17-11(10-22-19(24-17)23-13(4-6-26)5-7-27)8-16(18(25)28)29-15-3-2-12(20)9-14(15)21/h2-3,8-10,13,26-27H,4-7H2,1H3,(H,22,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYYLVUFNAHSSFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC(=NC=C2C=C(C1=O)OC3=C(C=C(C=C3)F)F)NC(CCO)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90963312 | |

| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449811-01-2 | |

| Record name | Pamapimod | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=449811-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pamapimod [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0449811012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(2,4-Difluorophenoxy)-2-[(1,5-dihydroxypentan-3-yl)imino]-8-methyl-2,8-dihydropyrido[2,3-d]pyrimidin-7(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90963312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PAMAPIMOD | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S2C9V11K4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.